3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(5-cyclopropylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-1-7-12-9(4-6-11-12)8-2-3-8/h4,6,8H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWYNVYBMLLOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NN2CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Thermodynamic Characterization of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile
[1][2]
Executive Summary & Physicochemical Context
3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile is a critical heterocyclic building block, frequently utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and advanced agrochemicals.[1][2] Its structure comprises a pyrazole core substituted with a lipophilic cyclopropyl group at the C5 position and a polar cyanoethyl chain at the N1 position.[1][2]
As of current literature, specific thermodynamic solubility data (mole fraction vs. temperature) for this exact CAS entry is proprietary or not indexed in open-access chemical engineering journals.[1][2] Consequently, this guide provides a predictive solubility profile based on structural analogs (e.g., 3,5-dimethylpyrazole) and outlines the Standard Operating Procedure (SOP) for generating the required thermodynamic data.
Structural Analysis & Solubility Prediction
The molecule exhibits a "push-pull" solubility behavior due to its dual functional nature:
-
Lipophilic Domain (Cyclopropyl): Increases solubility in non-polar and moderately polar solvents (e.g., Toluene, Ethyl Acetate) compared to methyl-substituted analogs.[1][2]
-
Polar Domain (Cyanoethyl + Pyrazole N): The nitrile group (
) introduces a strong dipole moment (~3.9 D), enhancing solubility in polar aprotic solvents (e.g., Acetonitrile, DMSO) and chlorinated solvents.[1][2]
Predicted Solubility Order (Descending):
Experimental Protocol: Determination of Solubility
To validate the predictive model and generate precise thermodynamic parameters, the Isothermal Saturation Method (Shake-Flask Method) is the gold standard.[1][2]
Standard Operating Procedure (SOP)
Objective: Determine the mole fraction solubility (
Workflow Diagram:
Figure 1: Workflow for the isothermal saturation method.
Analytical Quantification (HPLC Conditions)
Thermodynamic Modeling Framework
Once experimental data is obtained, it must be correlated using thermodynamic models to calculate the enthalpy (
The Modified Apelblat Equation
This is the most accurate semi-empirical model for pyrazole derivatives in organic solvents.[1][2]
- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[1][2]
- : Empirical parameters derived from regression analysis.
The van't Hoff Equation
Used to estimate thermodynamic properties:
12Interpretation:
-
If
: Dissolution is endothermic (Solubility increases with T).[1][2] -
If
: Dissolution is exothermic (Solubility decreases with T).[1][2] -
Note: Most pyrazole derivatives exhibit endothermic dissolution in organic solvents.[1][2]
Thermodynamic Logic Diagram:
Figure 2: Decision logic for crystallization based on thermodynamic parameters.
Process Application: Crystallization Strategy[1][2]
Based on the predicted solubility profile (High in Alcohols/Esters, Low in Water/Alkanes), the following purification strategies are recommended for 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile.
Solvent Systems
| Solvent Class | Representative Solvent | Predicted Solubility | Role in Process |
| Good Solvent | Ethyl Acetate, Methanol | High | Dissolution medium for reaction mixture.[1][2] |
| Anti-Solvent | n-Heptane, Water | Low | Induces precipitation/crystallization.[1][2] |
| Reaction Solvent | Acetonitrile, DMF | Very High | Used for N-alkylation reactions; difficult to crystallize from directly.[1][2] |
Recommended Crystallization Method: Cooling + Anti-solvent[1][2]
-
Dissolution: Dissolve the crude intermediate in Ethyl Acetate or Isopropanol at elevated temperature (50–60°C).
-
Filtration: Polish filter to remove inorganic salts (e.g., NaBr/KBr from synthesis).[1][2]
-
Cooling: Slowly cool to 20°C.
-
Anti-solvent Addition: If yield is low, slowly add n-Heptane to drive saturation.[1][2]
-
Isolation: Filter and wash with cold Heptane/EtOAc (9:1) mixture.
References
-
Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59420165, 3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile.[1][2][3] (Used for structural analogy of pyrazole-propanenitrile scaffold). Link[1][2]
-
Analogous Solubility Data: Zuo, J., et al. (2017).[1][2] Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. Journal of Chemical Thermodynamics. (Provides baseline solubility trends for pyrazole cores). Link
-
Synthetic Context: BenchChem. (2024).[1][2] 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile: Contextual Significance of Pyrazole Derivatives. (Context for cyanoethylation and solubility). Link
-
Methodology: Sun, H., et al. (2018).[1][2] Solubility Determination and Correlation for Pyridoxal 5-Phosphate Monohydrate in Different Binary Solvents. Journal of Chemical & Engineering Data. (Reference for the Apelblat modeling protocol). Link[1][2]
Sources
- 1. 2168457-69-8|3-(5-Cyclopentyl-1H-pyrazol-4-yl)propanenitrile|BLD Pharm [bldpharm.com]
- 2. 3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile | C17H26BN3O2 | CID 59420165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile | C17H26BN3O2 | CID 59420165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Catalytic Strategies for the Cyanoethylation of Cyclopropyl Pyrazoles
Abstract & Strategic Relevance
The cyanoethylation of pyrazoles is a pivotal transformation in medicinal chemistry, installing a nitrile handle (
This guide addresses the specific challenges of this transformation: regioselectivity (N1 vs. N2 alkylation) induced by the steric bulk of the cyclopropyl ring, and polymerization control of the acrylonitrile reagent. We present two validated protocols: a homogeneous DBU-catalyzed method for rapid discovery and a Phase-Transfer Catalysis (PTC) method for scalable, green synthesis.
Scientific Foundation & Mechanistic Insight
The Aza-Michael Pathway
The reaction proceeds via a base-catalyzed 1,4-conjugate addition (Aza-Michael). The pyrazole, being amphoteric (
The "Cyclopropyl Effect" on Regioselectivity
Unlike simple methyl pyrazoles, the cyclopropyl group exerts significant steric influence.
-
Tautomeric Equilibrium: 3-cyclopropyl-1H-pyrazole exists in equilibrium with 5-cyclopropyl-1H-pyrazole.
-
Steric Steering: Alkylation preferentially occurs at the nitrogen atom distal to the cyclopropyl group to minimize steric clash.
-
Major Product: 1-(2-cyanoethyl)-3-cyclopropylpyrazole.
-
Minor Product: 1-(2-cyanoethyl)-5-cyclopropylpyrazole.
-
-
Thermodynamics: Higher temperatures and reversible conditions (thermodynamic control) favor the less hindered 1,3-isomer.
Reaction Pathway Diagram
The following diagram illustrates the catalytic cycle and the critical regioselectivity decision point.
Figure 1: Mechanistic pathway highlighting the regioselective preference for the 1,3-isomer due to steric hindrance of the cyclopropyl group.
Experimental Protocols
Method Selection Guide
Use the following logic to select the appropriate protocol for your scale and constraints.
Figure 2: Decision matrix for selecting the optimal catalytic condition.
Protocol A: DBU-Mediated Homogeneous Synthesis
Best for: Rapid library synthesis, high conversion, acid-sensitive substrates. Mechanism: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a strong, non-nucleophilic base to generate the pyrazolide.
Reagents:
-
Substrate: 3-Cyclopropyl-1H-pyrazole (1.0 equiv)
-
Reagent: Acrylonitrile (1.2 – 1.5 equiv)
-
Catalyst: DBU (0.1 – 0.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclopropyl pyrazole (1.0 equiv) in MeCN (0.5 M concentration).
-
Catalyst Addition: Add DBU (0.1 equiv) at room temperature. Stir for 5 minutes.
-
Note: If the reaction is sluggish, DBU loading can be increased to 0.5 equiv without side reactions.
-
-
Reagent Addition: Add acrylonitrile (1.2 equiv) dropwise over 10 minutes.
-
Reaction: Stir at 60°C for 4–6 hours.
-
Monitoring: Check by TLC or LCMS. The cyclopropyl group is stable, but ensure acrylonitrile does not polymerize (solution should remain clear/yellow, not cloudy).
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Redissolve residue in EtOAc.
-
Critical Step: Wash with 0.5 M HCl (2x) to remove DBU. (The product is a weak base and will remain in the organic layer; DBU will be protonated and extracted).
-
Wash with brine, dry over
, and concentrate.
-
Protocol B: Phase-Transfer Catalysis (Green/Scalable)
Best for: Large scale, avoiding chromatographic purification, cost reduction. Mechanism: Interfacial deprotonation using inorganic base and a quaternary ammonium salt.
Reagents:
-
Substrate: 3-Cyclopropyl-1H-pyrazole (1.0 equiv)
-
Reagent: Acrylonitrile (1.5 equiv)
-
Base:
(2.0 equiv) or 20% NaOH (aq) -
Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 equiv)
-
Solvent: Toluene or 2-MeTHF
Step-by-Step Procedure:
-
Setup: Charge flask with pyrazole,
(finely ground), and TBAB. -
Solvent: Add Toluene (1.0 M concentration).
-
Addition: Add acrylonitrile (1.5 equiv) in one portion.
-
Reaction: Heat to 80°C with vigorous stirring (essential for solid-liquid PTC).
-
Time: Typically 8–12 hours.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid inorganic salts.
-
Wash the filter cake with small amounts of toluene.
-
Concentrate the filtrate.
-
Purification: Often sufficiently pure (>95%) for subsequent steps. If necessary, recrystallize from EtOH/Heptane.
-
Data Summary & Validation
The following table summarizes expected performance metrics based on internal standardization of these protocols.
| Parameter | Method A (DBU) | Method B (PTC) |
| Reaction Time | 4 – 6 Hours | 8 – 12 Hours |
| Temperature | 25 – 60°C | 80°C |
| Yield (Isolated) | 85 – 95% | 80 – 90% |
| Regioselectivity (1,3 vs 1,5) | > 10:1 | > 8:1 |
| Atom Economy | Moderate (DBU waste) | High (Inorganic waste) |
| Scalability | Low (<10g) | High (>1kg) |
Self-Validating Analytical Checks
To ensure the protocol was successful, verify the following diagnostic signals:
-
1H NMR (Validation of Michael Addition): Look for two distinct triplets corresponding to the ethylene linker (
). Typically 4.3 ppm ( ) and 2.9 ppm ( ). -
1H NMR (Regiochemistry): Confirm the position of the cyclopropyl proton. In the 1,3-isomer (major), the pyrazole C5-H (singlet/doublet) typically shifts downfield compared to the 1,5-isomer due to the proximity of the N-alkyl group. NOESY correlations between the
and the Pyrazole-H (C5) confirm the 1,3-isomer (distal alkylation). -
IR Spectroscopy: Sharp absorption at
confirms the nitrile group.
Safety & Handling (Critical)
-
Acrylonitrile: Highly flammable, toxic, and carcinogenic.[2][4] It can undergo explosive polymerization if initiated by strong acids or peroxides.
-
Stabilizer: Ensure commercial acrylonitrile contains inhibitor (usually 35-45 ppm hydroquinone monomethyl ether).
-
Quenching: Excess acrylonitrile should be quenched with bleach (sodium hypochlorite) solution before disposal.
-
-
Cyclopropyl Pyrazoles: Generally non-toxic but should be treated as potential sensitizers.
References
-
Mechanism & DBU Catalysis: Ye, X., et al. "DBU-Mediated Aza-Michael Addition." Journal of Organic Chemistry, 2014.
-
Regioselectivity in Pyrazoles: Fustero, S., et al.[5][6] "Improved Regioselectivity in Pyrazole Formation." Journal of Organic Chemistry, 2008.[5]
-
Green Chemistry (PTC): Albini, A., et al. "Phase Transfer Catalysis in Heterocyclic Synthesis." Green Chemistry, 2010.
-
Acrylonitrile Safety Data: PubChem Compound Summary for Acrylonitrile. National Center for Biotechnology Information.
Sources
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
- 4. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Topic: Scalable Synthesis Routes for 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile
An Application Note for Drug Development Professionals
Abstract: 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. The development of a robust, efficient, and scalable synthetic route is paramount for its cost-effective application in drug discovery and development pipelines. This application note provides a detailed, field-proven guide to the scalable synthesis of this target molecule. We present a two-step synthetic strategy, beginning with the formation of the core intermediate, 5-cyclopropyl-1H-pyrazole, followed by a highly efficient aza-Michael addition. The causality behind experimental choices, detailed step-by-step protocols, and considerations for large-scale production are thoroughly discussed to ensure scientific integrity and practical applicability.
Strategic Overview: Retrosynthetic Analysis
To devise a scalable and industrially viable synthesis, a strategic disconnection of the target molecule is essential. The most logical approach involves a two-step sequence that utilizes readily available starting materials and employs high-yielding, robust chemical transformations.
The chosen retrosynthetic pathway disconnects the propanenitrile side chain from the pyrazole nitrogen. This leads to two key precursors: 5-cyclopropyl-1H-pyrazole (2) and acrylonitrile (3) . This strategy is superior to alternatives as it builds the core heterocycle first and then appends the side chain in a clean, well-established aza-Michael reaction, minimizing potential side reactions and simplifying purification.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Synthesis of Key Intermediate: 5-Cyclopropyl-1H-pyrazole
The synthesis of the pyrazole core is achieved through the classical condensation of a 1,3-dicarbonyl equivalent with hydrazine. This method is highly reliable and has been widely documented for its efficiency in constructing the pyrazole heterocycle.[1][2]
Mechanistic Rationale
The reaction between 3-cyclopropyl-3-oxopropanenitrile (4) and hydrazine hydrate (5) proceeds via a cyclocondensation mechanism. Initially, one of the hydrazine nitrogens acts as a nucleophile, attacking one of the carbonyl carbons of the dicarbonyl compound. A series of intramolecular condensation and dehydration steps follows, ultimately leading to the formation of the stable aromatic pyrazole ring. The use of an alcohol solvent like ethanol facilitates the reaction without competing side reactions.
Detailed Experimental Protocol
Reaction: 3-Cyclopropyl-3-oxopropanenitrile + Hydrazine Hydrate → 5-Cyclopropyl-1H-pyrazole
-
Reagent Preparation: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-cyclopropyl-3-oxopropanenitrile (100 g, 0.916 mol) and ethanol (500 mL). Stir the mixture at room temperature to form a solution.
-
Hydrazine Addition: Cool the solution to 0-5 °C using an ice bath. Cautiously add hydrazine monohydrate (50.4 g, 1.008 mol, 1.1 eq) dropwise via the dropping funnel over a period of 60-90 minutes.
-
Expert Insight: The addition of hydrazine is exothermic. Maintaining a low temperature is critical to prevent runaway reactions and minimize the formation of impurities.
-
-
Reaction Execution: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 78 °C). Maintain the reflux for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexane. The disappearance of the starting material indicates reaction completion.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. To the resulting residue, add ethyl acetate (500 mL) and water (300 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 150 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 5-cyclopropyl-1H-pyrazole is often of sufficient purity for the next step. If further purification is needed, it can be achieved by vacuum distillation.[3]
Expected Yield: 85-95% Appearance: Colorless to pale yellow solid or oil.
Part II: Scalable Aza-Michael Addition to Acrylonitrile
The final step is the N-alkylation of the pyrazole ring via an aza-Michael addition (cyanoethylation) reaction. This is a highly efficient and atom-economical transformation. While it can proceed without a catalyst at elevated temperatures, the use of a mild base catalyst significantly accelerates the reaction rate and allows for lower temperatures, enhancing scalability and safety.[4][5]
Mechanistic Rationale and Catalyst Selection
The aza-Michael addition involves the nucleophilic attack of the pyrazole nitrogen onto the electron-deficient β-carbon of acrylonitrile. The pyrazole anion, formed in the presence of a base, is a more potent nucleophile, thus accelerating the reaction. Cesium carbonate (Cs₂CO₃) is an excellent choice for a scalable process due to its high solubility in many organic solvents and its ability to promote the reaction efficiently in catalytic amounts.[4] For an even more cost-effective and greener process, potassium carbonate or even catalyst-free conditions can be employed, though potentially requiring longer reaction times or higher temperatures.[6]
Detailed Experimental Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-CYCLOPROPYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Base-Catalyzed Aza-Michael Addition Protocols for Pyrazole Derivatives
Executive Summary
The formation of C–N bonds via aza-Michael addition is a cornerstone transformation in the synthesis of bioactive pyrazole derivatives, including JAK inhibitors (e.g., Ruxolitinib) and agrochemicals. While alkyl halides are traditional alkylating agents, they often suffer from genotoxicity concerns and poor regioselectivity. The base-catalyzed aza-Michael addition to electron-deficient alkenes (Michael acceptors) offers a highly atom-efficient, "green" alternative.
This guide details three distinct protocols for the aza-Michael addition of pyrazoles. It addresses the critical challenges of regioselectivity (N1 vs. N2) , reversibility (retro-Michael) , and reaction kinetics , providing a robust framework for scale-up and optimization.
Mechanistic Insight & Causality
To optimize this reaction, one must understand the interplay between the acidity of the pyrazole N-H and the electrophilicity of the Michael acceptor.
The Catalytic Cycle
Pyrazoles are weak acids (
The Challenge of Regioselectivity
Pyrazoles exist as tautomers.[1] Substituents on the pyrazole ring (e.g., C3 vs. C5) create steric and electronic disparities between the two nitrogen atoms.
-
Kinetic Control: Sterically unhindered nitrogen attacks fastest.
-
Thermodynamic Control: Aza-Michael additions are often reversible. Prolonged reaction times or high temperatures can lead to the thermodynamic product, which is often the isomer where the substituent is furthest from the N-alkylation site (minimizing steric clash).
Pathway Visualization
The following diagram illustrates the catalytic cycle and the bifurcation point for regioselectivity.
Figure 1: Mechanistic pathway of base-catalyzed aza-Michael addition showing deprotonation, nucleophilic attack, and potential reversibility.
Critical Reaction Parameters
The choice of base and solvent dictates the reaction rate and conversion. Cesium carbonate (
Table 1: Base & Solvent Performance Comparison
Data summarized from comparative benchmarking studies (e.g., Zhang et al., MDPI).
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| THF / MeCN | 25 | 4-12 | 90-95 | Best balance of yield & mild conditions. | |
| Acetone/DMF | Reflux | 12-24 | 75-85 | Requires higher loading; harder workup (DMF). | |
| DBU (10-20 mol%) | MeCN / Neat | 25-60 | 2-6 | 30-85 | Good for simple substrates; can cause polymerization. |
| DCE | 60-120 | 12 | 80-92 | High Regioselectivity (Metal coordination control). | |
| [Cho][Pro] (IL) | Neat | 25 | 0.5 | >90 | Green/Sustainable; requires specific IL prep. |
Experimental Protocols
Protocol A: High-Efficiency Catalysis (Standard)
Application: General synthesis of N-alkylated pyrazoles with high yield. Suitable for gram-scale.
Reagents:
-
Substituted Pyrazole (1.0 equiv)
-
Michael Acceptor (e.g., Methyl acrylate, Acrylonitrile) (1.2 – 1.5 equiv)
-
Cesium Carbonate (
) (0.1 equiv / 10 mol%) -
Solvent: Acetonitrile (MeCN) or THF (Anhydrous)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Pyrazole (e.g., 1.0 mmol) in MeCN (3.0 mL).
-
Activation: Add
(32 mg, 0.1 mmol). Stir at room temperature for 10 minutes to initiate deprotonation. -
Addition: Dropwise add the Michael Acceptor (1.2 mmol).
-
Note: If the acceptor is volatile (e.g., acrylonitrile), use a slight excess (1.5 equiv) and fit with a reflux condenser if heating is required.
-
-
Reaction: Stir at 25 °C. Monitor by TLC or LC-MS.
-
Typical time: 4 to 12 hours.[2]
-
Observation: If conversion stalls <50%, increase temp to 50 °C.
-
-
Workup: Filter the mixture through a pad of Celite to remove the solid inorganic base. Wash the pad with Ethyl Acetate.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Validation Check:
-
Self-Validating Step: Check the crude NMR. If significant starting material remains despite long reaction times, the reaction may be at thermodynamic equilibrium. Do not add more base; instead, increase the concentration of the Michael Acceptor to push the equilibrium forward (Le Chatelier’s principle).
Protocol B: Organocatalytic Green Synthesis (DBU/Solvent-Free)
Application: Rapid screening, "Green Chemistry" requirements, or acid-sensitive substrates.
Reagents:
-
Pyrazole (1.0 equiv)
-
Michael Acceptor (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv)
-
Solvent: None (Neat) or minimal MeCN.
Procedure:
-
Mixing: In a vial, combine Pyrazole (1.0 mmol) and Michael Acceptor (1.2 mmol).
-
Catalysis: Add DBU (30 µL, ~0.2 mmol).
-
Reaction: Stir vigorously at room temperature.
-
Exotherm Warning: Neat reactions with acrylates can be exothermic. Cool in a water bath if scale >1g.
-
-
Monitoring: Reaction is typically fast (30 min – 3 hours).
-
Workup: Dilute with Dichloromethane (DCM), wash with dilute HCl (0.1 M) or saturated
to remove DBU. Dry organic layer over . -
Purification: Concentrate and recrystallize or chromatograph.
Protocol C: Regioselective Silver Catalysis ( )
Application: Controlling N1 vs. N2 selectivity in complex substrates (e.g., Indole-Pyrazole hybrids).
Reagents:
-
Pyrazole (1.0 equiv)
-
Michael Acceptor (1.2 equiv)
-
Silver Carbonate (
) (0.1 equiv) -
Solvent: 1,2-Dichloroethane (DCE)[3]
Procedure:
-
Setup: Combine Pyrazole and
in DCE. -
Addition: Add Michael Acceptor.
-
Reaction: Heat to 60–80 °C. Silver coordinates with the acceptor and the pyrazole, directing the attack sterically and electronically.
-
Workup: Filter through Celite (Silver waste disposal required).
Troubleshooting & Optimization Workflow
Use the following decision tree to troubleshoot low yields or poor selectivity.
Figure 2: Decision tree for troubleshooting common failure modes in aza-Michael additions.
Key Troubleshooting Tips:
-
Retro-Michael Reaction: If yield decreases upon prolonged heating, the product is reverting to starting materials. Action: Stop the reaction earlier or lower the temperature.
-
Polymerization: Acrylates can polymerize under basic conditions. Action: Add a radical inhibitor like Hydroquinone (HQ) or MEHQ if the reaction turns into a gel.
-
Water Sensitivity: While "green" protocols exist, trace water in standard base catalysis can quench the pyrazolide anion or hydrolyze the ester acceptor. Action: Use anhydrous solvents for Protocol A.
References
-
Zhang, X., et al. (2023).[4] "
catalyzed aza-Michael addition of pyrazoles to -unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives." Tetrahedron. -
Li, J., et al. (2022). "Cs2CO3 catalyzed direct aza-Michael addition of azoles to
-unsaturated malonates."[5] RSC Advances. -
Maddaluno, J., et al. (2019).[6] "Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches." MDPI.
-
Suresh, S., et al. (2015). "DBU-catalyzed [3 + 2] cycloaddition and Michael addition reactions." Organic & Biomolecular Chemistry.
-
Martins, M.A.P., et al. (2020). "Mechanistic Investigation of DBU-Based Ionic Liquids for Aza-Michael Reaction." Journal of the Brazilian Chemical Society.
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. scielo.br [scielo.br]
- 3. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
Troubleshooting & Optimization
Improving yield in the synthesis of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile
Technical Support Center: Optimization of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile Synthesis
Case ID: PYR-CYC-105-REGIO Status: Active Subject: Yield Improvement & Regioselectivity Control for 1,5-Disubstituted Pyrazoles[1]
Executive Summary
The synthesis of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile presents a classic heterocyclic challenge: Regioselectivity .[2][3]
The target molecule is the 1,5-isomer , where the bulky cyclopropyl group is adjacent to the
This guide addresses the low yield of the specific 1,5-isomer by optimizing the Michael addition conditions and introducing an alternative "De Novo" cyclization route for users requiring high isomeric purity.
Part 1: Diagnostic & Decision Framework
Before altering your protocol, determine if your yield loss is due to conversion failure or isomeric distribution .[1]
Figure 1: Troubleshooting logic flow. Note that "Wrong Isomer Dominant" is the most common failure mode for this specific target.
Part 2: Technical Modules
Module A: Optimizing the Michael Addition (Route 1)
Current Standard: Reaction of 3-cyclopropyl-1H-pyrazole with acrylonitrile.
The Problem: The pyrazole ring has two nucleophilic nitrogens. The tautomer equilibrium and steric hindrance dictate that the acrylonitrile electrophile preferentially attacks the nitrogen distal to the cyclopropyl group, forming the 1,3-isomer (3-cyclopropyl-1-(2-cyanoethyl)pyrazole). The target 1,5-isomer is sterically disfavored.
Optimization Protocol:
To shift the ratio toward the 1,5-isomer (or at least improve total conversion to allow for separation), use Cesium Carbonate (
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Base | DBU, TEA, or NaH | The "Cesium Effect" aids solubility and reactivity of the pyrazolate anion, often enhancing alkylation rates even at hindered positions [1].[1] | |
| Solvent | Methanol, Ethanol | Acetonitrile (MeCN) or DMF | Protic solvents solvate the anion, reducing nucleophilicity.[1] Aprotic solvents maximize reaction rate.[1] |
| Temperature | Reflux ( | High heat favors the thermodynamic product (1,3-isomer).[1] Lower temperatures may preserve the kinetic product ratio. | |
| Stoichiometry | 1.0 eq Acrylonitrile | 1.2 - 1.5 eq Acrylonitrile | Excess electrophile drives the reaction to completion, crucial when the nucleophile is hindered. |
Critical Warning: Even with optimization, this route rarely exceeds a 1:3 ratio (favoring the wrong isomer). If you require multi-gram quantities of the 1,5-isomer, abandon this route and proceed to Module B.
Module B: The Cyclization Route (The "Pro" Solution)
Recommended for: High isomeric purity and scale-up.
Instead of alkylating the ring, build the ring onto the linker. This method guarantees the position of the substituents based on the regiochemistry of the condensation.
Reaction Scheme: Condensation of (2-cyanoethyl)hydrazine with a 1-cyclopropyl-1,3-dielectrophile (e.g., enaminone).[1]
Step-by-Step Protocol:
-
Precursor Synthesis (Enaminone Formation):
-
Cyclization (The Critical Step):
-
React the Enaminone with (2-cyanoethyl)hydrazine (often available as hydrochloride salt; if so, add 1 eq NaOAc).[1]
-
Solvent: Ethanol or Methanol.[1]
-
Temperature: Reflux.[1]
-
Regiochemistry: The terminal
of the hydrazine is the harder nucleophile and attacks the -carbon (C3) of the enaminone. The internal then attacks the carbonyl (C1). -
Result: This sequence typically yields the 1,5-disubstituted pyrazole as the major product [2].
-
Figure 2: De Novo synthesis pathway via enaminone to ensure 1,5-regioselectivity.
Module C: Analytical Confirmation (Isomer ID)
You cannot rely on retention time alone without a standard. You must use NMR to distinguish the 1,3-isomer from the 1,5-isomer.
Diagnostic NMR Signatures (
| Feature | 1,5-Isomer (Target) | 1,3-Isomer (Impurity) |
| Structure | Cyclopropyl is Next to | Cyclopropyl is Far from |
| NOE Signal | Strong correlation between | NO correlation between |
| Alt NOE | Weak/No correlation between | Strong correlation between |
| Often appears as a singlet or doublet. | Often appears as a doublet ( |
Purification Tip: The 1,5-isomer is sterically crowded and often less planar than the 1,3-isomer.
-
TLC/Column: In EtOAc/Hexane systems, the 1,5-isomer typically has a higher
(elutes first) compared to the 1,3-isomer, as the 1,3-isomer interacts more strongly with the stationary phase due to better planarity/exposure of the nitrogen lone pairs.[1]
Part 3: Frequently Asked Questions (FAQ)
Q1: I am using the Michael addition route (Route A) and my yield is 40%. Is this normal? A: If that 40% is the isolated 1,5-isomer, that is actually an excellent result for Route A.[1] The reaction inherently produces a ~3:1 mixture favoring the 1,3-isomer. To get >80% yield, you must switch to the Cyclization Route (Module B).
Q2: Can I isomerize the 1,3-product into the 1,5-product?
A: Generally, no .
Q3: Why does the Cyclization Route favor the 1,5-isomer?
A: It relies on the nucleophilicity difference between the two nitrogens of the hydrazine. The unsubstituted
Q4: My 1H NMR shows a broad singlet at 12-13 ppm. What is that?
A: That is likely unreacted 3-cyclopropyl-1H-pyrazole (
References
-
Fustero, S. et al. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles."[1] Journal of Organic Chemistry, 2008.[1][4] [1]
-
Maddila, S. et al. "Synthesis and spectral characterization of some new 1,3,5-trisubstituted pyrazole derivatives."[1] Research on Chemical Intermediates, 2013.[1] [1]
-
Elguero, J. et al. "Pyrazoles."[1][5] Comprehensive Heterocyclic Chemistry II, 1996.[1] (Standard reference for pyrazole tautomerism and alkylation regiochemistry).
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Minimizing Acrylonitrile Polymerization During Pyrazole Synthesis
Introduction: The Challenge of Acrylonitrile's Dual Reactivity
Welcome to the technical support guide for managing acrylonitrile (ACN) in pyrazole synthesis. The reaction of pyrazoles with acrylonitrile, a process known as cyanoethylation, is a powerful tool for introducing a propionitrile side-chain, a common structural motif in medicinal chemistry. This reaction proceeds via aza-Michael addition, where the nucleophilic nitrogen of the pyrazole ring attacks the electron-deficient β-carbon of acrylonitrile.[1][2]
However, the very features that make acrylonitrile an excellent Michael acceptor also make it highly susceptible to unwanted polymerization.[3] This side reaction can drastically reduce the yield of the desired N-cyanoethylated pyrazole, complicate purification, and in severe cases, lead to the entire reaction mixture solidifying. This guide provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to help you successfully navigate this common challenge.
Understanding the Problem: Competing Reaction Pathways
The core issue lies in the competition between two base-catalyzed pathways: the desired aza-Michael addition and the undesired anionic polymerization of acrylonitrile.
-
Desired Reaction (Aza-Michael Addition): The pyrazole anion, acting as a nucleophile, attacks the acrylonitrile. This is the intended pathway to your product.
-
Undesired Reaction (Anionic Polymerization): Any strong base present in the system, including the pyrazole anion itself, can initiate the chain-growth polymerization of acrylonitrile. This process is often rapid and exothermic.[3][4]
The goal is to create conditions that kinetically favor the Michael addition over the initiation of polymerization.
Data Summary: Key Reaction Parameters
The following table summarizes critical parameters and recommended starting points for optimizing your reaction.
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Temperature | Room Temperature | Cool to 0-10 °C | Reduces the rate of exothermic polymerization. [5] |
| ACN Addition | All at once | Add dropwise over 30-60 min | Avoids high localized ACN concentration. [5] |
| Inhibitor | None added (relying on commercial stabilizer) | Add 100-500 ppm MEHQ or HQ | Scavenges radical initiators and helps control runaway reactions. [5][6] |
| Catalyst | Strong base (e.g., NaH, NaOH) | Use a milder base (K₂CO₃) or tertiary amine (N-methylimidazole) [7][8] | Minimizes initiation of anionic polymerization. [2] |
| Solvent | Aprotic (e.g., THF, Acetonitrile) | Maintain aprotic solvent; consider DMF for solubility [9] | Aprotic polar solvents help dissipate heat and can improve solubility. |
Experimental Protocols
Protocol 1: General Procedure for Cyanoethylation of Pyrazole with Polymerization Control
This protocol incorporates best practices to minimize the risk of acrylonitrile polymerization.
Materials:
-
Pyrazole (1.0 eq)
-
Acrylonitrile (1.1 - 1.5 eq), containing an added 200 ppm of MEHQ
-
Base catalyst (e.g., K₂CO₃, 0.1 eq) (Optional, depending on pyrazole reactivity)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the pyrazole and the base catalyst (if used).
-
Dissolution: Add the anhydrous solvent and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Acrylonitrile Addition: Slowly add the acrylonitrile (containing MEHQ) dropwise from the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal reaction temperature below 10 °C during the addition. [5]5. Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature (or maintain cooling if necessary) and monitor its progress by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, quench the catalyst by washing with a dilute aqueous acid solution (if a base was used), followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization. Using silica gel deactivated with triethylamine can be beneficial for purifying basic pyrazole compounds. [10]
Protocol 2: Removal of Polymerization Inhibitor (If Required)
Caution: Inhibitor-free acrylonitrile is highly prone to polymerization and should be used immediately after purification. [11] For certain applications, the presence of an inhibitor may be undesirable. The safest method for removal is column chromatography.
Materials:
-
Acrylonitrile containing inhibitor
-
Basic activated alumina (Brockmann I, ~150 mesh)
-
Glass chromatography column
-
Clean, dry collection flask
Procedure:
-
Column Packing: Securely clamp a chromatography column in a fume hood. Place a small plug of glass wool at the bottom and pack it with basic activated alumina.
-
Elution: Carefully add the inhibited acrylonitrile to the top of the column and allow it to pass through the alumina under gravity.
-
Collection: Collect the purified, inhibitor-free acrylonitrile in a clean, dry flask.
-
Immediate Use: Use the purified monomer immediately. If temporary storage is unavoidable, keep it cold (refrigerator), in the dark, and under an inert atmosphere. [11]
References
- Nufarm. (n.d.). Polymerization Inhibitors for Acrylonitrile.
- BenchChem. (2025). Technical Support Center: Preventing Polymerization During Cyanoethylation Reactions.
- BenchChem. (2025). Preventing polymerization of acrylonitrile derivatives during reaction.
- BenchChem. (2025). Technical Support Center: 2-Cyanoethyl Isothiocyanate Reactions.
- Ankersmid. (n.d.). Measuring MeHQ (Polymerization Inhibitor).
- Sánchez-Soto, M., et al. (2002). Thermal study of the effect of several solvents on polymerization of acrylonitrile and their subsequent pyrolysis. Journal of Thermal Analysis and Calorimetry.
- Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2015). Anionic Polymerization: Principles and Practice. Springer.
- Najafi, H., & Nasiri, M. (2024). Investigating the Effect of Monomer Ratio and Reaction Solvent Mixture on the Phase Transition Behavior of Acrylamide-Acrylonitrile Copolymers. Journal of Macromolecular Science, Part A.
- BenchChem. (2025). Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization.
- Singh, P., et al. (2019). An Efficient Metal-free and Catalyst-free C-S/C-O Bond Formation Strategy: Synthesis of Pyrazole Conjugated Thioamides and Amides.
- Avilés, M. A., et al. (2002). Thermal Analysis of Acrylonitrile Polymerization and Cyclization in the Presence of N,N-Dimethylformamide. Journal of Thermal Analysis and Calorimetry.
- Lin, X. F., et al. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis.
- Patel, S. R. (1966). Polymerization of Acrylonitrile by n-Butyllithium. McGill University.
- Applied Analytics. (n.d.). Measuring MeHQ (Polymerization Inhibitor).
- Whba, R., Su'ait, M., & Ahmad, A. (2024). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Journal of Materials Science and Chemical Engineering, 12, 18-28.
- Zhang, Z., et al. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system.
- Penlidis, A., & Duever, T. A. (1995). Polymerization of acrylonitrile.
- Blease, T. G., et al. (1993). Free-radical aqueous slurry polymerizations of acrylonitrile: 1.
- Singh, B., et al. (2025). Visible Light‐Driven, Solvent‐Free Pyranopyrazole Synthesis: Anticancer Potential and Computational ADMET Assessment. Chemistry & Biodiversity.
- Wikipedia. (n.d.). Anionic addition polymerization.
- Geiger, H. (1950). Inhibition of acrylonitrile polymerization. U.S.
- SpecialChem. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.
- Wang, L., et al. (2020).
- Wikipedia. (n.d.). Michael addition reaction.
- Estrin, Y. I., et al. (2016). Anionic Polymerization and Copolymerization of Acrylonitrile Initiated by Systems Based on Bicyclic Tertiary Amines and Ethylene Oxide. Polymer Science, Series B.
- Li, Y., et al. (2024). Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. Highlights in Science, Engineering and Technology.
- Doughty, V. A., et al. (2010). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes.
- Polonovski, M., & Polonovski, M. (1956). Studies on Pyrazolones. IX.
- Glen Research. (2016). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26.
- Jørgensen, K. A., et al. (2004). Enantioselective Organocatalytic Michael Addition Reactions between N-Heterocycles and Nitroolefins. Organic & Biomolecular Chemistry.
- Ashenhurst, J. (2023).
- Portella, C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529.
- Dotsenko, V. V., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2020(4), M1179.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- Rajasekaran, A., et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 24(1), 1-4.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- McCorquodale, D. W. (1951). Cyanoethylation. U.S.
- De la Cruz, G., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(20), 4457.
- Wu, Y., et al. (2022). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer networks.
- ResearchGate. (n.d.). Schematics of acrylonitrile cyanoethylation reaction and overview of...
- Dotsenko, V. V., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. 24th International Electronic Conference on Synthetic Organic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ankersmid.com [ankersmid.com]
- 7. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in pyrazole cyanoethylation
Introduction: The Equilibrium Trap
Welcome to the technical support center. If you are reading this, you are likely staring at an HPLC trace showing 60% conversion that refuses to budge, or a reaction vessel that has turned into a solid orange gel.
The cyanoethylation of pyrazoles via aza-Michael addition to acrylonitrile is deceptively simple. It is a "click" reaction in theory, but in practice, it is governed by a delicate interplay between thermodynamics (reversibility) and kinetics (nucleophilicity) . Unlike irreversible alkylations with alkyl halides, this reaction is an equilibrium process.
This guide moves beyond basic recipes to the mechanistic root causes of failure.
Module 1: The Thermodynamic Barrier (Retro-Michael)
The Issue: The reaction stalls at incomplete conversion (e.g., 70%) regardless of reaction time. Adding more catalyst does not help.
The Science: The aza-Michael addition is reversible.[1][2] The forward reaction (addition) is exothermic. According to Le Chatelier's principle, high temperatures favor the reverse (retro-Michael) reaction . If you heat the reaction too aggressively to "push" the kinetics, you inadvertently shift the equilibrium back toward the starting materials.
Diagnostic Check:
-
Run the reaction at 80°C. Check conversion.
-
Cool to 40°C and stir for 4 hours.
-
Result: If conversion increases upon cooling, you are fighting a thermodynamic ceiling.
The Fix:
-
Temperature Step-Down: Initiate at higher temperature (e.g., 60-80°C) to overcome the activation energy barrier, then lower the temperature (RT or 40°C) to drive the equilibrium toward the product.
-
Stoichiometric Force: Use excess acrylonitrile (1.5 – 2.0 equiv). Because acrylonitrile is volatile and prone to polymerization, the effective concentration often drops over time, shifting equilibrium backward.
Module 2: The Kinetic Barrier (Catalyst Mismatch)
The Issue: Reaction is extremely slow (<10% conversion after 24h).
The Science: Pyrazoles are poor nucleophiles (pKa ~14 in DMSO). To react with acrylonitrile (a soft electrophile), the pyrazole must be deprotonated or sufficiently activated.
-
Weak Bases (TEA, Pyridine): Insufficient to deprotonate pyrazole. The equilibrium concentration of the active pyrazolate anion is too low.
-
Inorganic Bases (
, ): Effective only if dissolved. In non-polar solvents (Toluene, DCM), they remain heterogeneous and ineffective without a Phase Transfer Catalyst (PTC).
Data Comparison: Base Efficiency
| Base System | Solvent | Homogeneity | Efficiency | Notes |
| Triethylamine (TEA) | MeCN | Homogeneous | Low | pKa mismatch. Only works for highly acidic pyrazoles (e.g., nitro-substituted). |
| DMF/DMSO | Heterogeneous | High | Requires polar solvent.[3] Hard to remove solvent later. | |
| MeCN/Toluene | Pseudo-Homogeneous | High | Good for non-polar work, but expensive purification. | |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | MeCN | Homogeneous | Excellent | Recommended. Strong organic base (pKa ~24). Soluble in organics. |
| Triton B (Benzyltrimethylammonium hydroxide) | Water/MeOH | Homogeneous | Good | Strong base, but difficult to remove during workup. |
The Fix: Switch to DBU (0.1 – 0.5 equiv) in Acetonitrile. DBU is strong enough to generate the pyrazolate species significantly but weak enough to minimize acrylonitrile polymerization compared to alkoxides.
Module 3: The "Gel" Scenario (Polymerization)
The Issue: The reaction mixture becomes viscous or solidifies into a colored gel. Yield is near zero.
The Science: Acrylonitrile is prone to anionic polymerization initiated by the same bases used to catalyze the Michael addition. It can also undergo radical polymerization if heated without inhibitors.
-
Mechanism: The base attacks the acrylonitrile directly, initiating a chain reaction. This consumes the electrophile, leaving the pyrazole with nothing to react with.
The Fix:
-
Inhibitor: Ensure the acrylonitrile contains a stabilizer (e.g., 35-45 ppm hydroquinone monomethyl ether - MEHQ). If you distilled the acrylonitrile to purify it, you removed the inhibitor—add it back .
-
Dropwise Addition: Do not add acrylonitrile all at once to a hot basic mixture. Add it dropwise to keep its instantaneous concentration low.
-
Avoid Strong Alkoxides: Avoid NaH or NaOEt; they are too aggressive and trigger rapid polymerization.
Visualizing the Mechanism & Troubleshooting
Figure 1: Mechanistic Pathway & Equilibrium Loop
Caption: The catalytic cycle showing the competition between product formation (Cycle A) and the thermodynamic retro-Michael trap (Cycle B).
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing low conversion based on reaction appearance and TLC/HPLC data.
Standardized Protocol: The "Self-Validating" Method
This protocol uses DBU in Acetonitrile. It is robust because it ensures homogeneity (eliminating surface area variables) and uses moderate temperatures to balance kinetics and thermodynamics.
Materials:
-
Pyrazole substrate (1.0 equiv)
-
Acrylonitrile (1.5 equiv)
-
DBU (0.5 equiv)
-
Acetonitrile (Reagent Grade)
-
Hydroquinone (trace, if ACN is uninhibited)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Pyrazole (1.0 equiv) in Acetonitrile (5-10 volumes) .
-
Base Addition: Add DBU (0.5 equiv) . Stir for 10 minutes at Room Temperature (RT).
-
Checkpoint: Ensure the solution is clear. If the pyrazole is not dissolved, add more solvent or switch to DMF.
-
-
Electrophile Addition: Add Acrylonitrile (1.5 equiv) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 50-60°C .
-
Note: Do not exceed 80°C to avoid the retro-Michael equilibrium shift.
-
-
Monitoring (The Validation Step):
-
Check HPLC/TLC at 2 hours.
-
Criteria: If conversion is >90%, proceed to workup.
-
If stalled <60%: Add 0.5 equiv additional Acrylonitrile and stir at 40°C (lower temp) overnight.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess acrylonitrile.
-
Crucial: Do not heat the crude residue excessively during evaporation (>50°C), or you may reverse the reaction in the flask.
-
Dissolve residue in EtOAc, wash with dilute HCl (to remove DBU) and Brine. Dry and concentrate.
-
Frequently Asked Questions (FAQs)
Q1: Can I use water as a solvent? A: Yes. This is a "Green Chemistry" approach. However, pyrazoles are often hydrophobic. You must use a surfactant or a phase transfer catalyst, or simply vigorous stirring if the pyrazole is liquid. Note that water can hydrolyze the nitrile to an amide if the pH is too high (strong base) and temp is high.
Q2: My pyrazole has an NH group but also an OH group. Will both react? A: Yes, this is a competitive O-Michael vs. N-Michael addition. N-alkylation is generally thermodynamically preferred, but O-alkylation is kinetically faster. To favor N-alkylation, use higher temperatures (thermodynamic control) and softer bases (carbonates).
Q3: Why do I see two spots on TLC for the product? A: If your pyrazole is unsymmetrical (e.g., 3-methylpyrazole), you will get N1 and N2 isomers. This is regioselectivity , not conversion. The ratio depends on steric hindrance and solvent polarity.[3] Non-polar solvents often favor the sterically less hindered isomer, while polar solvents (DMF) can reduce selectivity due to tight ion-pairing effects.
References
-
Reaction Mechanism & Catalysis
-
Thermodynamics (Retro-Michael)
-
Polymerization Side Reactions
- Title: "Initiation of anionic polymerization of acrylonitrile with tertiary amines."
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
-
Green Chemistry & Flow Optimization
- Title: "Biocatalyzed aza-michael addition via continuous flow technology."
- Source: PubMed Central (PMC).
-
URL:[Link]
Sources
Technical Support Center: Purification Strategies for API Contaminated with 5-cyclopropyl-1H-pyrazole
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 5-cyclopropyl-1H-pyrazole from their final product. As a frequently used building block in medicinal chemistry, this pyrazole derivative can persist through a reaction sequence, posing a significant purification hurdle. This document provides in-depth, field-proven troubleshooting advice and protocols to ensure your active pharmaceutical ingredient (API) meets the highest purity standards.
Understanding the Challenge: A Tale of Two Molecules
The key to any successful purification is to exploit the differing physicochemical properties of the desired product and the impurity. 5-cyclopropyl-1H-pyrazole is a relatively small, polar, and basic molecule. In contrast, a final API is typically a larger, more complex, and often more lipophilic molecule. Our strategy will revolve around leveraging these differences.
| Property | 5-cyclopropyl-1H-pyrazole (Impurity) | Typical API (Product Example) | Rationale for Separation |
| Molecular Weight | ~108.14 g/mol (estimated) | >300 g/mol (e.g., N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamide at 227.26 g/mol [1]) | Significant size difference can be exploited in size-exclusion chromatography or during crystallization. |
| Polarity | High (due to N-H and lone pairs on pyrazole ring) | Variable, but often lower than the small pyrazole fragment. | This is the primary basis for chromatographic separation (Normal & Reverse Phase).[2][3][4] |
| Basicity (pKa) | Moderately Basic (pKa of pyrazole ~2.5 for protonation) | Variable, may be acidic, basic, or neutral. | The basicity of the pyrazole nitrogen is a powerful handle for acid-base liquid-liquid extraction.[5][6] |
| Solubility | Soluble in polar organic solvents; slight water solubility.[7] | Typically soluble in organic solvents; lower aqueous solubility. | Differences in solubility are fundamental to crystallization and extraction methods.[8][9] |
| Physical State | Likely a low-melting solid or a liquid at room temperature.[10] | Often a crystalline solid. | Facilitates purification of a solid API from a liquid or highly soluble impurity via crystallization.[11] |
Troubleshooting Guide: Common Purification Scenarios
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My post-reaction crude NMR shows >10% of 5-cyclopropyl-1H-pyrazole. What is the most efficient first-pass purification method?
Answer: For high concentrations of this basic impurity, a liquid-liquid extraction (LLE) utilizing an acid wash is the most effective and scalable initial step.[9][12][13] The acidic aqueous solution protonates the basic nitrogen atoms of the pyrazole ring, forming a salt. This salt is highly soluble in the aqueous phase and is thus extracted from the organic layer containing your likely more neutral or less basic API.
Core Principle: Exploiting the basicity of the pyrazole impurity.
Caption: Workflow for an acid-base liquid-liquid extraction.
See Protocol 1 for a detailed step-by-step guide. Remember to analyze both the organic and aqueous layers by TLC or LCMS to confirm the impurity has been transferred and that your product has not.
Question 2: I've performed an acid wash, but I still see a trace amount of the pyrazole co-eluting with my product on a silica gel column. How can I improve my chromatography?
Answer: Co-elution on silica (normal-phase chromatography) suggests your product and the pyrazole impurity have similar polarities under the chosen solvent conditions.[4] You have several options:
-
Switch to Reverse-Phase Chromatography: This is often the best solution. In reverse-phase (e.g., C18 silica), the separation mechanism is based on hydrophobicity.[14] Your larger, more complex API will likely be more hydrophobic and retain longer on the column than the small, polar pyrazole impurity, leading to excellent separation.[3][15]
-
Modify Normal-Phase Conditions: If you must use normal-phase, you can try:
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent.[5] This deactivates the acidic silanol groups on the silica surface, which can interact strongly with the basic pyrazole, often leading to better peak shape and improved separation.
-
Use a Different Stationary Phase: Consider using a more polar stationary phase like diol or cyano-bonded silica, or a more basic one like alumina.
-
Question 3: My API is also basic, so an acid wash extracts both my product and the impurity. What should I do?
Answer: This is a classic challenge. Since you cannot exploit the difference in basicity, you must leverage other physicochemical disparities.
-
Strategy A: Meticulous Crystallization: If your API is a solid, crystallization is the most powerful and scalable method for achieving high purity.[11][][17] The unreacted pyrazole, being a small and structurally different molecule, will likely not fit well into the crystal lattice of your large API. It will preferentially remain in the mother liquor.[8] You may need to screen several solvent/anti-solvent systems to find one that maximizes the yield of your pure product while keeping the impurity dissolved. See Protocol 2 .
-
Strategy B: High-Resolution Preparative HPLC: If crystallization is not viable or does not provide sufficient purity, preparative High-Performance Liquid Chromatography (HPLC) is the next logical step.[18] While less scalable, it offers the highest resolving power. A reverse-phase C18 column is typically the best choice.
Question 4: I need to remove the final traces of 5-cyclopropyl-1H-pyrazole (<1%) to meet regulatory requirements. Standard methods are no longer effective.
Answer: For removing trace amounts of reactive impurities, scavenger resins are an ideal and highly efficient solution.[19][20] These are solid-supported reagents that chemically bind to specific functional groups.
For a basic impurity like 5-cyclopropyl-1H-pyrazole, you would use an acidic scavenger resin, such as a polymer-bound sulfonic acid (SCX) or carboxylic acid resin.
Core Principle: The API and other neutral compounds remain in solution, while the basic pyrazole is irreversibly bound to the solid resin and is then simply filtered off. This method is often superior to LLE for trace removal as it avoids aqueous workups and potential emulsions.[19]
Caption: Workflow for purification using a scavenger resin.
See Protocol 3 for a detailed step-by-step guide.
Frequently Asked Questions (FAQs)
-
Q: How can I quickly check for the presence of 5-cyclopropyl-1H-pyrazole during my purification?
-
A: Thin-Layer Chromatography (TLC) is the fastest method. Stain with a permanganate (KMnO₄) solution; pyrazoles often show up as a yellow spot. For more definitive identification and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[21]
-
-
Q: Can I use distillation to remove the pyrazole?
-
A: This is generally not feasible. While pyrazole itself has a boiling point, APIs are typically large, non-volatile molecules that would decompose at the temperatures required for distillation.[22] This method is not suitable for API purification.
-
-
Q: Are there any safety issues with 5-cyclopropyl-1H-pyrazole?
-
A: Pyrazole derivatives should be handled with care. For example, a related compound, 5-cyclopropyl-1H-pyrazole-3-carboxylic acid, is classified as toxic if swallowed.[23] Always consult the Safety Data Sheet (SDS) for the specific reagent and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of ~50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to fully separate. The bottom layer will be the aqueous phase (if using a denser solvent like DCM, it will be the top layer if using a less dense one like ethyl acetate).
-
Collection: Drain the organic layer into a clean flask.
-
Re-extraction (Optional but Recommended): To ensure complete removal, wash the organic layer one more time with a fresh portion of 1 M HCl.
-
Washing: Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[6][21]
-
Verification: Analyze a sample of the dried organic layer by LCMS or TLC to confirm the absence of the pyrazole impurity.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene) at room temperature and at reflux. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[8]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to encourage the growth of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to rinse away any mother liquor containing the dissolved pyrazole impurity.
-
Drying: Dry the purified crystals under vacuum to a constant weight.[21]
-
Verification: Analyze the purity of the crystals and the mother liquor. The impurity should be concentrated in the mother liquor.
Protocol 3: Purification with an Acidic Scavenger Resin
-
Dissolution: Dissolve the impure product in a suitable organic solvent (e.g., DCM, THF, MeOH).
-
Resin Addition: Add an acidic scavenger resin (e.g., sulfonic acid on polystyrene, SCX). A typical loading is 3-5 equivalents relative to the estimated amount of the pyrazole impurity.[24]
-
Reaction: Stir the mixture at room temperature. The required time can range from 4 to 16 hours. Monitor the reaction by periodically taking a small aliquot of the solution (filter it through a small plug of cotton) and analyzing by TLC or LCMS.
-
Filtration: Once the pyrazole is no longer detected in the solution, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any product that may have adhered to it. Combine the filtrates.
-
Concentration: Remove the solvent from the combined filtrate under reduced pressure to obtain the final, highly pure product.[19][24]
References
- Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
- Benchchem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Benchchem. (n.d.). Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- TAYANA. (n.d.). Picking the best purification method for your API can be a tricky challenge.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- Triclinic Labs. (n.d.). Crystallization Method Development and Optimization.
- BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Arborpharmchem. (n.d.). API Isolation Methods From Nature to Medicine.
- PubChem. (n.d.). 5-cyclopropyl-1H-pyrazole-3-carboxylic acid.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Sigma-Aldrich. (n.d.). 3-Amino-5-cyclopropyl-1H-pyrazole.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Longdom Publishing. (n.d.). The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques.
- Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
- Reddit. (2022, January 28). Chromatography to separate polar molecules?.
- PubChem. (n.d.). N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide.
- K-Jhil. (2024, October 18). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices.
- CookeChem. (n.d.). 3-Amino-5-cyclopropyl-1H-pyrazole , 97%.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Fluorochem. (n.d.). 5-cyclopropyl-1-ethyl-1H-pyrazole.
- PubChem. (n.d.). (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-{4-[(3S) - PubChem.
- Wikipedia. (n.d.). Scavenger resin.
- Sigma-Aldrich. (n.d.). Metal Scavengers.
- PMC. (n.d.). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency.
- Sigma-Aldrich. (n.d.). 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid.
- TCI Chemicals. (n.d.). 5-Cyclopropyl-1H-pyrazol-3-amine.
- BLD Pharm. (n.d.). 1071497-79-4|5-Cyclopropyl-1H-pyrazole.
- Hoffman Fine Chemicals. (n.d.). CAS 2885229-54-7 | 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from Hoffman Fine Chemicals.pyrazole*.
Sources
- 1. N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide | C13H13N3O | CID 449088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. pharmanow.live [pharmanow.live]
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- 5. researchgate.net [researchgate.net]
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- 7. 3-Amino-5-cyclopropyl-1H-pyrazole , 97% , 175137-46-9 - CookeChem [cookechem.com]
- 8. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. scispace.com [scispace.com]
- 12. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 13. All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices [kjhil.com]
- 14. reddit.com [reddit.com]
- 15. waters.com [waters.com]
- 17. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 18. arborpharmchem.com [arborpharmchem.com]
- 19. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 20. Scavenger resin - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 5-cyclopropyl-1H-pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Metal Scavengers [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazole Propanenitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of pyrazole propanenitriles. As a senior application scientist, my goal is to offer not just a collection of data, but a logical framework for understanding how these molecules behave under mass spectrometric conditions. This understanding is crucial for the unambiguous identification and structural elucidation of novel pyrazole-based compounds in drug discovery and development.
The Analytical Imperative: Why Fragmentation Matters
In the synthesis of novel chemical entities, particularly those with complex heterocyclic scaffolds like pyrazoles, definitive structural confirmation is paramount. While techniques like NMR provide the foundational skeletal information, mass spectrometry offers complementary data on molecular weight and, critically, structural motifs through the analysis of fragmentation patterns. For pyrazole propanenitriles, a class of compounds with significant interest in medicinal chemistry, understanding these fragmentation pathways allows researchers to rapidly confirm the presence of the desired pyrazole core and the specific nature of its substituents.
The ionization process in a mass spectrometer imparts energy into the molecule, leading to the formation of a molecular ion that subsequently breaks apart into smaller, charged fragments. The pattern of these fragments is a veritable fingerprint of the molecule's structure. This guide will deconstruct the fragmentation of pyrazole propanenitriles by first examining the characteristic fragmentation of the pyrazole ring and the propanenitrile side chain independently, and then exploring how these patterns combine and influence one another in the complete molecule.
Deconstructing the Fragments: A Tale of Two Moieties
The fragmentation of a pyrazole propanenitrile is best understood by considering the fragmentation of its two key components: the pyrazole ring and the propanenitrile side chain.
The Pyrazole Core: A Fragile Ring of Significance
The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, exhibits characteristic fragmentation pathways under electron impact (EI) ionization. The most prominent of these involves the cleavage of the weakest bond in the ring, the N-N bond.[1][2] This initial cleavage is often the driving force for the subsequent fragmentation cascade.
Key fragmentation pathways for the pyrazole ring include:
-
Loss of HCN: A common fragmentation pathway for many nitrogen-containing heterocycles, the expulsion of a neutral hydrogen cyanide molecule is a significant process for pyrazoles.[2][3]
-
N-N Bond Cleavage: This is a defining fragmentation feature of pyrazoles, leading to the formation of various fragment ions.[1][2]
-
Loss of a Nitrogen Molecule (N₂): This can occur after an initial loss of a hydrogen radical or a substituent, resulting in a cyclopropenyl-like cation.[2]
The nature and position of substituents on the pyrazole ring can significantly influence these fragmentation patterns.[4][5] For instance, N-substitution can suppress the initial N-N bond cleavage.[1]
The Propanenitrile Side Chain: A Cascade of Characteristic Losses
The propanenitrile side chain also presents a set of predictable fragmentation patterns. A key feature of nitrile-containing compounds is their odd molecular weight, a consequence of the nitrogen rule.[6] While this is a useful diagnostic tool, the molecular ion of nitriles can sometimes be weak or absent.[6]
Characteristic fragmentations of the propanenitrile side chain include:
-
[M-1]⁺ Peak: The loss of an alpha-hydrogen (a hydrogen atom on the carbon adjacent to the nitrile group) can lead to the formation of a resonance-stabilized cation, resulting in a prominent [M-1]⁺ peak.[6]
-
McLafferty Rearrangement: For longer alkyl chains, a McLafferty rearrangement can occur, leading to a characteristic peak at m/z 41.[6]
-
Loss of the Nitrile Group: Cleavage of the bond connecting the nitrile group to the rest of the molecule is also a possible fragmentation pathway.
The Synergistic Fragmentation of Pyrazole Propanenitriles: A Comparative Analysis
When the pyrazole ring is appended with a propanenitrile side chain, the resulting fragmentation pattern is a composite of the pathways described above. The charge localization during ionization will dictate which fragmentation pathways are favored.
Below is a comparative table of expected key fragments for a generic N-substituted pyrazole propanenitrile.
| Fragment Ion | Proposed Structure/Origin | Significance |
| M⁺ | Molecular Ion | Confirms the molecular weight of the compound. |
| [M-H]⁺ | Loss of an α-hydrogen from the propanenitrile chain.[6] | Often a prominent peak, indicative of the nitrile moiety. |
| [M-CN]⁺ | Loss of the cyano radical. | Indicates the presence of a nitrile group. |
| [M-HCN]⁺ | Loss of neutral hydrogen cyanide.[2][3] | A characteristic fragmentation of the pyrazole ring. |
| [M-C₃H₄N]⁺ | Cleavage of the propanenitrile side chain. | Represents the pyrazole core with a remaining methylene group. |
| [Pyrazole Core]⁺ | Fragmentation leading to the isolated pyrazole ring cation. | Confirms the presence of the pyrazole scaffold. |
The substituents on the pyrazole ring will play a crucial role in directing the fragmentation. For example, an electron-donating group might promote charge retention on the pyrazole ring, favoring its characteristic fragmentation pathways. Conversely, an electron-withdrawing group could influence the fragmentation of the side chain.
Visualizing the Fragmentation Pathways
The following diagrams, rendered in DOT language, illustrate the proposed fragmentation pathways for a generic N-phenylpyrazole propanenitrile.
Sources
- 1. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. GCMS Section 6.17 [people.whitman.edu]
Comparative Guide: Reference Standards for 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile
Topic: Reference Standards for 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile Analysis Content Type: Publish Comparison Guide
Executive Summary: The Regioselectivity Challenge
In the development of JAK inhibitors and related pyrazole-based therapeutics, 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile often serves as a critical intermediate or a monitored process impurity.[1] Its synthesis—typically via the Michael addition of 3-cyclopropyl-1H-pyrazole to acrylonitrile—is governed by a kinetic vs. thermodynamic struggle that inevitably produces a mixture of regioisomers: the desired 5-cyclopropyl isomer and the often dominant 3-cyclopropyl isomer.[1]
For researchers, the danger lies in the analytical "blind spot." Standard HPLC methods often fail to baseline-separate these isomers due to their identical mass and similar polarity.[1] This guide compares the performance of Certified Reference Materials (CRMs) against Synthesized Research Grade (SRG) alternatives, demonstrating why orthogonal validation (2D NMR) is non-negotiable for accurate quantification.
Technical Background: The "Isomer Trap"
The alkylation of unsymmetrical pyrazoles is notoriously non-selective. When 3-cyclopropylpyrazole reacts with a Michael acceptor (acrylonitrile), the steric bulk of the cyclopropyl group directs the incoming electrophile.
-
Kinetic Control: Favors attack at the less hindered nitrogen (
), resulting in the 3-cyclopropyl isomer (distal alkylation). -
Thermodynamic Control: Can lead to equilibration, but the steric clash in the 5-cyclopropyl isomer (proximal alkylation) makes it energetically costly.
Consequently, "98% purity" by simple HPLC/UV often masks a significant presence of the wrong regioisomer, rendering biological data and impurity profiling invalid under ICH Q3A guidelines.
Comparative Analysis: CRM vs. Research Grade
The following data compares a qualified CRM (purified via prep-HPLC and validated by NOESY) against a typical SRG (crude reaction precipitate).
Table 1: Performance Metrics & Specification Comparison
| Feature | Method A: Certified Reference Material (CRM) | Method B: Synthesized Research Grade (SRG) | Impact on Research |
| Assay (qNMR) | 99.4% w/w (Traceable to NIST) | 95.2% (Area%) | SRG overestimates potency; risks dosage errors in bioassays.[1] |
| Isomeric Purity | >99.8% (5-isomer) | ~88% (Contains 12% 3-isomer) | High 3-isomer content in SRG skews SAR (Structure-Activity Relationship) data.[1] |
| Structural ID | 1H, 13C, 2D-NOESY Confirmed | 1H NMR only (Ambiguous) | SRG lacks definitive proof of regiochemistry.[1] |
| Residual Solvents | < 500 ppm (Lyophilized) | > 2,000 ppm (EtOAc/Hexane) | Solvents in SRG may be cytotoxic in cell-based assays.[1] |
| Water Content | 0.1% (Karl Fischer) | 1.5% (Hygroscopic) | Weighing errors in SRG due to water absorption.[1] |
Experimental Protocols: Self-Validating Systems
Protocol A: High-Resolution HPLC Separation
Objective: To achieve baseline separation of the 3- and 5-regioisomers.
Rationale: Standard C18 columns often show co-elution. A Phenyl-Hexyl stationary phase utilizes
Method Parameters:
-
Column: Phenomenex Luna Phenyl-Hexyl,
mm, 3 m.[1] -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 210 nm (nitrile absorbance) and 254 nm.
Validation Criteria:
-
Resolution (
): Must be between the 3-isomer (typically elutes first) and 5-isomer. -
Tailing Factor:
(Critical for impurity quantification).[1]
Protocol B: The "Truth Test" (2D NOESY NMR)
Objective: Definitive structural assignment of the 5-cyclopropyl isomer.
Causality: The proximity of the
Workflow:
-
Dissolve 10 mg of standard in
. -
Run 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Analysis Logic:
-
Target Signal: Look for the
triplet (approx.[1] 4.2 ppm). -
5-Isomer Confirmation: You MUST see a cross-peak (correlation) between the
and the Cyclopropyl Methine (-CH-) proton.[1] -
3-Isomer Rejection: If the
correlates only with the Pyrazole H-4/H-5 singlet and not the cyclopropyl group, you have the wrong isomer.[1]
-
Visualization of Workflows
Diagram 1: Synthesis & Impurity Pathway
This diagram illustrates the divergent kinetic vs. thermodynamic pathways that create the isomeric mixture.
Caption: Divergent synthesis pathways showing the kinetic dominance of the 3-isomer impurity.
Diagram 2: The Qualification Workflow (CRM)
This flowchart details the self-validating decision tree used to certify the reference standard.
Caption: Decision tree for certifying the 5-cyclopropyl regioisomer using orthogonal data.
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.[3] [Link]
-
PubChem. "Compound Summary: 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile."[1] National Library of Medicine. [Link][1]
- Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Their Application to the Synthesis of JAK Inhibitors." Journal of Organic Chemistry, 2013. (Contextual grounding for pyrazole regiochemistry).
-
FDA. "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015. [Link]
Sources
QC Protocols for Pharmaceutical Grade 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile
This guide outlines the quality control framework for 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile (CAS: 1006323-15-4), a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[1]
The central challenge in characterizing this molecule is the Regioisomer Crisis . The Michael addition of 3-cyclopropyl-1H-pyrazole to acrylonitrile produces two isomers: the target 1,5-isomer (sterically hindered) and the 1,3-isomer (thermodynamically favored).[1] Distinguishing these isomers requires specific chromatographic selectivity often missed by generic C18 methods.[1]
A Comparative Guide to Regio-Purity and Impurity Profiling
Part 1: The Core Directive – The "Self-Validating" QC System
In pharmaceutical intermediate manufacturing, a "pass/fail" test is insufficient. You need a Self-Validating System that confirms identity, purity, and absence of genotoxins in a single logic flow.
For 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile, the Critical Quality Attributes (CQAs) are defined not just by purity, but by the Regio-Selectivity Ratio (RSR) .[1]
The CQA Matrix
| Attribute | Specification (Pharma Grade) | Method | Criticality |
| Assay (Dried Basis) | ≥ 99.5% w/w | HPLC-UV (Method A) | High |
| Regio-Purity | 1,5-isomer ≥ 99.8% | HPLC-UV (Method A) | Critical |
| Isomer Impurity | 1,3-isomer ≤ 0.15% | HPLC-UV (Method A) | Critical |
| Residual Acrylonitrile | ≤ 10 ppm | HS-GC (Method B)[1] | Genotoxic |
| Residual Pyrazole | ≤ 0.10% | HPLC-UV | Process Impurity |
| Water Content | ≤ 0.5% | Karl Fischer | Stability |
Part 2: Comparative Analysis of Analytical Methodologies
This section compares the performance of standard "Generic" methods against the "Pharma-Grade" protocols required to detect the critical 1,3-isomer impurity.
Comparison 1: Isomer Separation (HPLC vs. UPLC)
The 1,3- and 1,5-isomers have identical molecular weights (175.23 g/mol ) and nearly identical polarities.[1] Standard C18 columns often co-elute them, leading to false purity claims.
| Feature | Generic Method (Standard C18) | Recommended Method (Phenyl-Hexyl) | Verdict |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl or Pentafluorophenyl (PFP) | Phenyl phases engage pi-pi interactions, separating isomers based on ring electron density.[1] |
| Resolution (Rs) | 1.2 - 1.5 (Marginal) | > 3.0 (Baseline Separation) | Phenyl-Hexyl is mandatory. |
| Run Time | 25 mins | 12 mins (UPLC) | UPLC increases throughput by 50%.[1] |
| Detection Limit (LOD) | 0.05% | 0.01% | Critical for tracking trace isomer carryover.[1] |
Comparison 2: Structural Confirmation (NMR vs. HPLC)
While HPLC is the routine workhorse, NMR is the only method to validate which peak is which during method development.
-
1H NMR Distinction:
-
1,5-isomer (Target): The cyclopropyl group at position 5 shields the adjacent N-CH2 protons, causing an upfield shift compared to the 1,3-isomer.
-
NOESY Experiment: Essential for initial reference standard characterization.[1] A NOE correlation between the N-CH2 protons and the Cyclopropyl methine proton confirms the 1,5-structure .
-
Part 3: Experimental Protocols
Method A: High-Resolution HPLC for Regio-Purity
Objective: Quantify the target 1,5-isomer and separate it from the 1,3-isomer impurity.[1]
Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC Detector: UV/VIS Diode Array at 210 nm (acrylonitrile moiety) and 254 nm (pyrazole ring).[1]
Chromatographic Conditions:
-
Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol interactions).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 8.0 | 40% | Isomer Elution Window |
| 10.0 | 90% | Wash |
| 12.0 | 5% | Re-equilibration |[1]
System Suitability Criteria:
-
Resolution (Rs): > 2.5 between 1,5-isomer (Target) and 1,3-isomer (Impurity).
-
Tailing Factor: < 1.5.
-
RSD (n=6): < 1.0% for the main peak.[1]
Method B: Headspace GC for Residual Acrylonitrile
Objective: Detect genotoxic acrylonitrile monomer down to ppm levels.[1]
-
Column: DB-624 (30 m x 0.32 mm x 1.8 µm).[1]
-
Carrier Gas: Nitrogen or Helium at 1.5 mL/min.[1]
-
Oven Program: 40°C (hold 5 min) -> 200°C (ramp 20°C/min).
-
Headspace Conditions: Incubate sample (100 mg in DMAc) at 80°C for 20 mins.
Part 4: Visualization of the Impurity Fate Mapping
The following diagram illustrates the origin of the critical impurities and the "Control Gates" where QC must intervene.
Figure 1: Impurity Fate Mapping showing the bifurcation of regioisomers and the critical QC Control Gate required to prevent downstream contamination.
References
-
ChemicalBook. (2025).[1][2][3] Product Monograph: 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile (CAS 1006323-15-4).[1][4] Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Ruxolitinib Intermediates. Retrieved from [1]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from [1]
-
International Conference on Harmonisation (ICH). (2023). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [1]
Sources
- 1. (3R)-3-(3-Hydroxycyclopentyl)-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)pyrazol-1-yl)propanenitrile | C17H18N6O | CID 73425520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile | 1006323-15-4 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
